2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26(5-2)13-8-14-27-20-12-7-11-19(20)22(25-23(27)29)31-16-21(28)24-17-9-6-10-18(15-17)30-3/h6,9-10,15H,4-5,7-8,11-14,16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQVNOKMNQBPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 446.59 g/mol. The structure includes a tetrahydrocyclopenta[d]pyrimidine core linked to a thioether group and an acetamide moiety. Such structural features are significant as they may enhance the compound's solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. Pyrimidine derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, studies have shown that pyrido[2,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells, leading to reduced tumor growth .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Piritrexim | DHFR | 6.9 | HCT-116 |
| Compound X | CDK4 | 1.54 | PC-3 |
| Compound Y | EGFR | 3.36 | A-549 |
The mechanism of action for compounds like this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases such as CDK4 and EGFR, which are critical in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation and DNA fragmentation.
- Cell Cycle Arrest : They may also cause cell cycle arrest at the G2/M phase, preventing further cell division.
Pharmacological Applications
The unique combination of functional groups in this compound suggests potential applications in treating various diseases beyond cancer. These include:
- Antimicrobial Activity : Pyrimidine derivatives have shown antibacterial and antifungal properties.
- CNS Disorders : Given the presence of a diethylamino group, there may be potential for central nervous system (CNS) activity, including anxiolytic or anticonvulsant effects.
Case Studies
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the thioether position significantly influenced their biological activity. For example, substituting different aryl groups led to variations in potency against specific cancer cell lines .
Another case study highlighted the efficacy of pyrido[2,3-d]pyrimidines in inhibiting tumor growth in vivo models, showcasing their potential as therapeutic agents .
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 442.62 g/mol. Key structural features include:
- Cyclopentapyrimidine Core : Known for its diverse biological activities.
- Diethylamino Group : Enhances solubility and potential interactions with biological targets.
- Thioether Linkage : May confer distinct pharmacological properties.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. These activities may include:
- Anticancer Properties : Compounds structurally related to this molecule have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The presence of specific functional groups may enhance the compound's ability to combat bacterial and fungal infections.
- Neuroprotective Effects : Potential applications in neuropharmacology are suggested due to the compound's ability to interact with neurotransmitter systems.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. These may include:
- Formation of the Cyclopentapyrimidine Core : Utilizing cyclization reactions to construct the bicyclic structure.
- Introduction of Functional Groups : Employing nucleophilic substitutions and coupling reactions to add the diethylamino and thioether functionalities.
- Final Acetylation : Completing the synthesis by attaching the methoxyphenyl acetamide group.
Detailed reaction schemes would be necessary for replicating this synthesis in a laboratory setting.
Research Applications
The potential applications of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide can be categorized as follows:
Pharmaceutical Research
This compound can be explored for its therapeutic potential in treating various diseases, particularly cancer and neurodegenerative disorders. Its unique structure may allow it to target specific biological pathways effectively.
Medicinal Chemistry
As a lead compound, it can serve as a basis for developing new derivatives with enhanced efficacy and reduced toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.
Biochemical Studies
The interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) can provide insights into its mechanism of action. Such studies are essential for understanding how this compound exerts its effects at the molecular level.
Case Study 1: Anticancer Activity
A study investigating compounds with cyclopentapyrimidine structures demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research on thioether-containing compounds revealed their effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of cyclopenta[d]pyrimidinone derivatives with variations in substituents and linker groups. Key analogs and their distinguishing features are summarized below:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity The 3-methoxyphenyl group in the target compound contrasts with 3,4-difluorophenyl () and 4-chlorophenyl () analogs. Fluorinated analogs exhibit higher electronegativity, which may improve binding affinity to enzymes via halogen bonding . The diethylaminopropyl chain in the target compound distinguishes it from simpler alkyl chains in . This tertiary amine group may enhance solubility in physiological buffers compared to non-polar analogs .
Synthetic Accessibility The target compound’s synthesis likely follows a route similar to and , involving thiol-alkylation of pyrimidinone intermediates.
Physicochemical and Spectroscopic Data
- NMR Analysis : The thioacetamide linker in the target compound results in distinct δ values for SCH2 protons (~4.12 ppm in ). Compared to oxygen-linked analogs (e.g., ), the sulfur atom deshields adjacent protons, shifting resonances upfield .
- Thermal Stability : Melting points for dichlorophenyl analogs (e.g., 230°C in ) exceed those of methoxy-substituted derivatives, likely due to stronger intermolecular interactions .
Hypothetical Pharmacokinetic Profiles
- The 3-methoxyphenyl group may confer slower hepatic clearance compared to halogenated analogs, as methoxy groups are less prone to oxidative metabolism. However, this remains speculative without direct ADME data .
Critical Analysis of Evidence
- and provide structural analogs but lack bioactivity or solubility data, limiting direct comparisons .
- and highlight synthetic methodologies and NMR trends applicable to the target compound but focus on simpler scaffolds .
- underscores the utility of NMR in tracking substituent effects, validated by chemical shift disparities in regions A and B (~1 ppm differences) .
Q & A
Basic: What are the recommended methodologies for synthesizing 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclopenta[d]pyrimidine core formation : Cyclization reactions under acidic or basic conditions, often using reagents like ammonium acetate or trifluoroacetic acid .
- Thioether linkage introduction : Nucleophilic substitution between a thiol group and a halogenated intermediate, requiring anhydrous conditions and catalysts like triethylamine .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiolated intermediate and 3-methoxyphenylacetic acid derivatives .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., diethylamino protons at δ ~2.5–3.0 ppm, methoxyphenyl protons at δ ~3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- Elemental Analysis : Ensure %C, %H, and %N values align with theoretical calculations (e.g., ±0.3% deviation) .
- HPLC-PDA : Assess purity (>95%) under gradient elution conditions (C18 column, acetonitrile/water mobile phase) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Employ molecular docking and dynamics simulations:
- Glide XP Docking : Use Schrödinger Suite to model binding affinities, focusing on hydrophobic enclosure and hydrogen-bond interactions with target proteins (e.g., kinases or GPCRs) .
- MD Simulations (AMBER/GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the pyrimidine ring) for target specificity .
Advanced: What strategies resolve contradictions in bioactivity data across different assays?
- Dose-Response Replication : Retest activity in triplicate across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .
- Off-Target Profiling : Screen against unrelated targets (e.g., hERG, CYP450) to assess selectivity .
- Structural Analog Comparison : Compare IC50 values with analogs (e.g., 3-methoxyphenyl vs. 4-chlorophenyl derivatives) to identify substituent-dependent activity trends .
Advanced: How can experimental design (DoE) optimize synthetic yield and reproducibility?
Apply Box-Behnken or Central Composite Design to variables:
- Temperature : Optimize cyclization steps (e.g., 80–120°C for pyrimidine ring closure) .
- Solvent Polarity : Test DMF vs. THF for coupling efficiency .
- Catalyst Loading : Vary triethylamine (1–5 eq.) in thioether formation .
Analyze responses (yield, purity) via ANOVA and response surface modeling to identify optimal conditions .
Advanced: What mechanistic insights guide the analysis of its metabolic stability?
- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor to quantify metabolic half-life (t1/2) .
- CYP450 Isozyme Screening : Identify primary metabolizing enzymes (e.g., CYP3A4/2D6) via isoform-specific inhibitors .
- Metabolite Profiling (LC-MS/MS) : Detect oxidation (e.g., sulfoxide formation) or demethylation products .
Advanced: How do structural modifications impact its pharmacokinetic properties?
- LogP Analysis : Compare octanol-water partition coefficients (e.g., replacing diethylamino with piperidine alters logP by ±1.5) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to assess % binding; hydrophobic groups (e.g., cyclopenta rings) increase PPB .
- Permeability (Caco-2/PAMPA) : Modify methoxyphenyl substituents to enhance intestinal absorption .
Advanced: What comparative studies exist with structurally related compounds?
- Thieno-pyrimidine analogs : Compare IC50 values against cancer cell lines (e.g., MCF-7 vs. HepG2) to evaluate substituent effects .
- Diethylamino vs. Piperidine Derivatives : Assess solubility differences (e.g., piperidine analogs show 2-fold higher aqueous solubility) .
- SAR Tables : Tabulate substituent-activity relationships (e.g., electron-withdrawing groups on the phenyl ring enhance kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
